molecular formula C8H11N3 B8690470 N3-cyclopropylpyridine-2,3-diamine

N3-cyclopropylpyridine-2,3-diamine

Cat. No.: B8690470
M. Wt: 149.19 g/mol
InChI Key: BXNZNGUAVBTHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Cyclopropylpyridine-2,3-diamine is a pyridine-based diamine derivative featuring a cyclopropyl substituent on the N3 amine group. While the provided evidence primarily references N2-cyclopropylpyridine-2,3-diamine (CID 2735310) , the hypothetical N3 isomer would share structural similarities but differ in substituent positioning. The compound’s core structure consists of a pyridine ring with amine groups at positions 2 and 3.

Key Structural Data (for N2-cyclopropyl variant):

  • Molecular Formula: C₈H₁₁N₃
  • SMILES: C1CC1NC2=C(C=CC=N2)N
  • Molecular Weight: 149.20 g/mol
  • InChIKey: QHUFORDTLJHGBU-UHFFFAOYSA-N

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

3-N-cyclopropylpyridine-2,3-diamine

InChI

InChI=1S/C8H11N3/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6,11H,3-4H2,(H2,9,10)

InChI Key

BXNZNGUAVBTHSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type XLogP³ Key Features/Applications
N2-Cyclopropylpyridine-2,3-diamine C₈H₁₁N₃ 149.20 N2-cyclopropyl N/A Rigid cyclopropyl group enhances steric effects
6-Chloro-N2-cyclopropylpyridine-2,3-diamine C₈H₁₀ClN₃ 183.64 N2-cyclopropyl, Cl at C6 2 Chlorine increases electronegativity; higher logP
N3-Ethylpyridine-2,3-diamine C₇H₁₁N₃ 137.18 N3-ethyl N/A Linear alkyl chain improves hydrophobicity
3-(Aminomethyl)pyridine C₆H₈N₂ 108.14 Aminomethyl at C3 N/A Smaller size; simpler structure
6-Chloro-N2-propylpyridine-2,3-diamine C₈H₁₂ClN₃ 185.66 N2-propyl, Cl at C6 N/A Larger alkyl group increases molecular weight

Key Insights from Comparison

Substituent Effects on Physicochemical Properties: Cyclopropyl vs. Chlorine Substitution: The addition of Cl at C6 in 6-chloro-N2-cyclopropylpyridine-2,3-diamine increases molecular weight and logP (2.0), suggesting enhanced lipophilicity and membrane permeability . Positional Isomerism: N2 vs. N3 substitution alters electronic distribution and steric interactions. For example, N3-ethylpyridine-2,3-diamine (C₇H₁₁N₃) has a lower molecular weight than its N2-cyclopropyl counterpart .

Biological Relevance: While direct biological data for N3-cyclopropylpyridine-2,3-diamine are lacking, structurally related benzo[g]quinoxaline derivatives (e.g., compound 3 in ) demonstrate potent anticancer activity via apoptosis induction . This suggests that pyridine diamines with optimized substituents could similarly target cellular pathways. The cyclopropyl group’s rigidity may mimic aromatic systems in drug design, enhancing interactions with hydrophobic binding pockets .

Synthetic Considerations: Macrocyclic analogs (e.g., cyclen/cyclam derivatives) highlight challenges in NMR spectral interpretation due to signal broadening, a phenomenon also observed in cyclopropyl-containing compounds . Protecting groups (e.g., phthaloyl) are often used in synthesizing N-substituted diamines, as seen in cyclam-based anti-HIV agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.